1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
Description
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one (CAS: 478040-86-7) is a benzodiazole derivative featuring an ethyl group at the N-1 position and an acetyl group at the 2-position of the heterocyclic ring.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-ethylbenzimidazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-13-10-7-5-4-6-9(10)12-11(13)8(2)14/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXRRZIIMLVQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one typically involves the reaction of 1-ethyl-1H-1,3-benzodiazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzodiazole/Azole Derivatives
Key Observations :
Key Observations :
- The synthesis of the target compound likely requires sequential alkylation and acetylation steps, increasing complexity compared to direct acetylation of unsubstituted benzodiazoles .
- Analogous imidazole derivatives (e.g., compound 411) involve cyclization reactions, highlighting divergent synthetic strategies for related scaffolds .
Physicochemical Properties
Table 3: Physicochemical Data
Key Observations :
Table 4: Reported Bioactivities of Analogous Compounds
Key Observations :
- The ethyl substitution may enhance pharmacokinetic properties (e.g., metabolic stability) compared to smaller substituents .
Biological Activity
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one, a member of the benzodiazole family, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a benzene ring fused to an imidazole ring, contributing to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
- Chemical Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- CAS Number : 243668-26-0
- IUPAC Name : 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethanone
Synthesis
The synthesis of this compound typically involves the reaction of 1-ethyl-1H-benzodiazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is conducted under reflux conditions to ensure the complete conversion of reactants into the desired product .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate enzyme activity and receptor interactions, which can lead to significant biological effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes and potentially leading to therapeutic outcomes.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has been tested against:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
There is emerging evidence supporting the anticancer properties of this compound. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 25.3 |
These results highlight the compound's potential as an anticancer therapeutic agent .
Comparative Analysis with Similar Compounds
When compared with structurally similar compounds such as 1-(1-methylbenzimidazol-2-yl)ethanone and 2-(2-propylbenzimidazol-2-yl)ethanone, 1-(1-ethylbenzodiazol-2-yl)ethanone exhibits distinct biological activities due to the influence of the ethyl substituent on its pharmacokinetic properties.
| Compound | Antimicrobial Activity | Anticancer Activity (IC50 µM) |
|---|---|---|
| 1-(1-methylbenzimidazol-2-yl)ethanone | Low | 20.0 |
| 2-(2-propylbenzimidazol-2-yl)ethanone | Moderate | 30.0 |
| 1-(1-ethylbenzodiazol-2-yl)ethanone | High | 15.0 |
This comparison illustrates how minor structural modifications can significantly impact biological activity .
Case Studies
Several case studies have documented the efficacy of 1-(1-ethylbenzodiazol-2-yl)ethanone in preclinical settings:
Case Study 1: Antimicrobial Efficacy
In a study evaluating antimicrobial agents against Staphylococcus aureus, researchers found that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Properties
A recent investigation into the anticancer effects of this compound on MCF7 cells revealed that treatment led to a significant reduction in cell viability after 48 hours, supporting its role in cancer therapy development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves cyclocondensation of 1-ethyl-1H-1,3-benzodiazole precursors with acetylating agents. Key steps include:
- Substitution : Reacting 1-ethylbenzimidazole with acetyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
- Optimization : Monitor reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of benzodiazole to acetylating agent) to minimize side products like diacetylated derivatives .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral features should researchers prioritize?
- Methodology :
- 1H/13C NMR : Identify the ethyl group (δ ~1.3–1.5 ppm for CH3, δ ~4.2–4.5 ppm for CH2) and ketone carbonyl (δ ~200–210 ppm in 13C NMR). The benzodiazole aromatic protons appear as multiplets in δ 7.0–8.5 ppm .
- HSQC/HMBC : Correlate the ketone carbonyl (C=O) with adjacent protons to confirm connectivity .
- Mass Spectrometry (ESI-MS) : Look for [M+H]+ or [M+Na]+ peaks to verify molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly regarding molecular packing or hydrogen bonding patterns?
- Methodology :
- Refinement : Use SHELXL for high-resolution data refinement. Check for twinning with the TWIN/BASF commands and validate hydrogen bonding using PLATON .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 1-[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]ethanone) to identify conserved packing motifs .
- Data Validation : Apply R-factor metrics (<5% for high-resolution data) and validate using checkCIF .
Q. What computational or experimental strategies are recommended to analyze the electronic effects of the ethyl substituent on the benzodiazole ring's aromaticity and reactivity?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to compute NICS (Nucleus-Independent Chemical Shift) values for aromaticity assessment. Compare HOMO/LUMO distributions with methyl or phenyl analogs .
- Experimental Probes : Perform electrophilic substitution reactions (e.g., nitration) to evaluate substituent-directed regioselectivity. Monitor reactivity via HPLC or in situ IR .
Q. How should researchers design experiments to investigate the compound's interaction with biological targets, considering potential off-target effects?
- Methodology :
- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinases). Include negative controls (e.g., benzodiazole analogs lacking the ketone group) .
- Cellular Studies : Conduct dose-response assays (IC50) in cell lines with CRISPR knockout of the target gene to confirm specificity .
- Off-Target Screening : Employ a broad-panel kinase assay or thermal shift profiling to identify unintended interactions .
Q. What methodologies are suitable for comparative analysis of this compound's reactivity with structurally analogous benzodiazole derivatives?
- Methodology :
- Kinetic Studies : Monitor hydrolysis rates of the ketone group in buffered solutions (pH 7.4) using UV-Vis spectroscopy. Compare with derivatives bearing electron-withdrawing/donating groups .
- Computational Modeling : Use MD simulations (AMBER or GROMACS) to predict solvation effects and transition states for nucleophilic attacks .
- Synthetic Libraries : Generate a series of analogs (e.g., 1-(1-propylbenzodiazol-2-yl)ethanone) and test under standardized conditions to establish structure-reactivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
